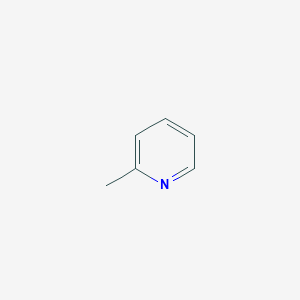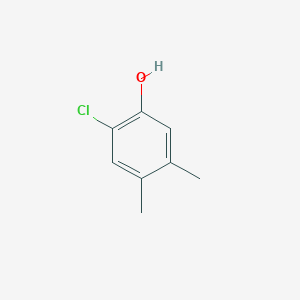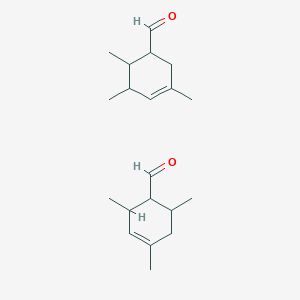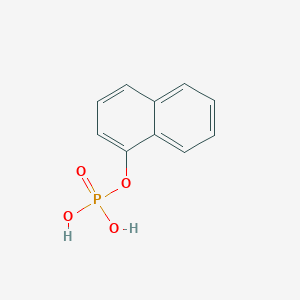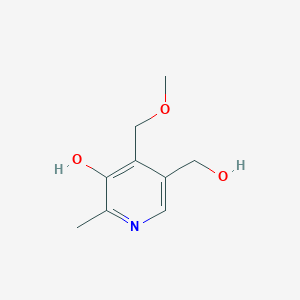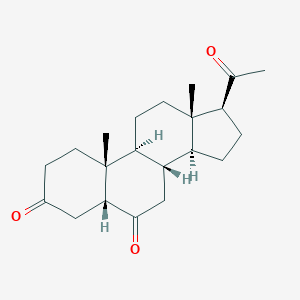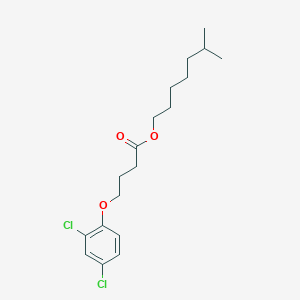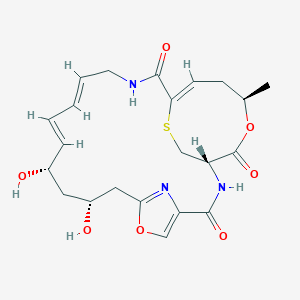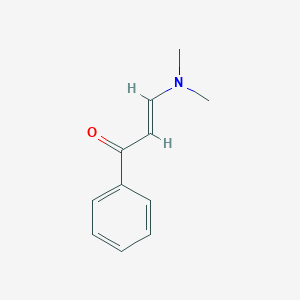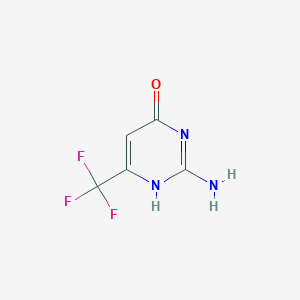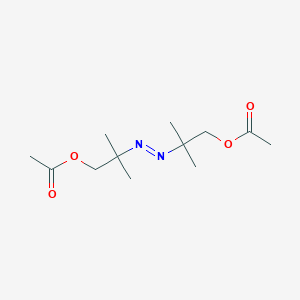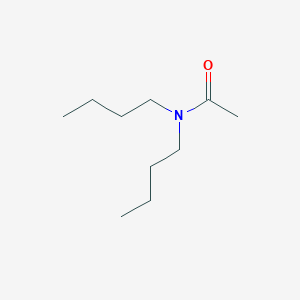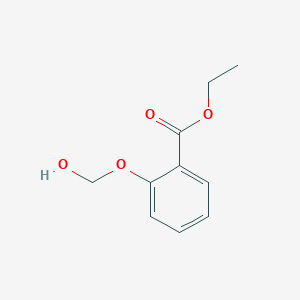![molecular formula C12H10N4 B075752 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-13-9](/img/structure/B75752.png)
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets in the cell. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and is a target for anti-cancer drugs.
Effets Biochimiques Et Physiologiques
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs based on the compound for the treatment of various types of cancer. Additionally, the compound could be further studied for its potential applications in the treatment of viral infections, such as hepatitis C. Finally, the compound could be further studied to better understand its mechanism of action and to identify new molecular targets for drug development.
Applications De Recherche Scientifique
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, the compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propriétés
Numéro CAS |
1501-13-9 |
|---|---|
Nom du produit |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H3,13,14,15,16) |
Clé InChI |
NQKXWFXNLQYDHZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CN=C3C2=C(NC=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
Autres numéros CAS |
1501-13-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

